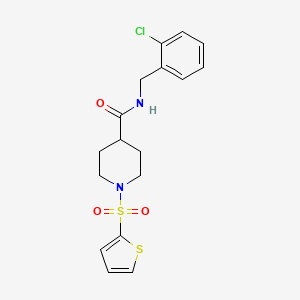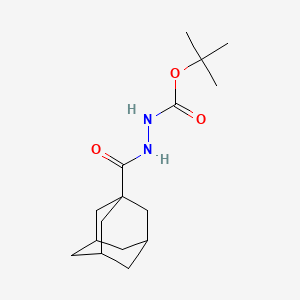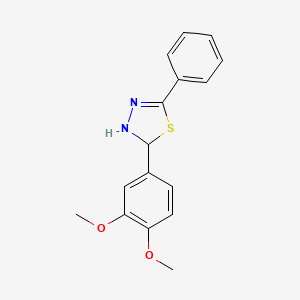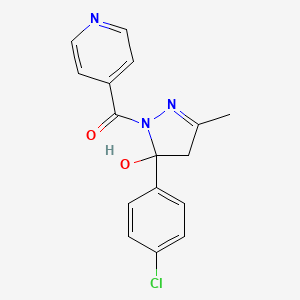
2-deoxy-N-(2-methyl-5-nitrophenyl)-alpha-D-erythro-pentofuranosylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-deoxy-N-(2-methyl-5-nitrophenyl)-alpha-D-erythro-pentofuranosylamine, also known as 2-Me-5-NP-DEA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of the sugar molecule, deoxyribose, and has been found to have significant potential in the fields of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 2-deoxy-N-(2-methyl-5-nitrophenyl)-alpha-D-erythro-pentofuranosylamineA involves the binding of the compound to the minor groove of DNA. This binding results in the inhibition of DNA repair enzymes, leading to the accumulation of DNA damage. This accumulation of damage can ultimately lead to cell death or mutation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-deoxy-N-(2-methyl-5-nitrophenyl)-alpha-D-erythro-pentofuranosylamineA are complex and varied. The compound has been found to have both pro- and anti-inflammatory effects, as well as potential anti-cancer properties. Additionally, 2-deoxy-N-(2-methyl-5-nitrophenyl)-alpha-D-erythro-pentofuranosylamineA has been shown to affect the expression of certain genes, leading to changes in cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-deoxy-N-(2-methyl-5-nitrophenyl)-alpha-D-erythro-pentofuranosylamineA in lab experiments is its ability to selectively inhibit DNA repair enzymes. This allows researchers to study the effects of DNA damage in a controlled environment. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-deoxy-N-(2-methyl-5-nitrophenyl)-alpha-D-erythro-pentofuranosylamineA. One potential application is in the development of new cancer therapies. The compound has been shown to have anti-cancer properties, and further research could lead to the development of new treatments. Additionally, the study of 2-deoxy-N-(2-methyl-5-nitrophenyl)-alpha-D-erythro-pentofuranosylamineA could provide valuable insights into the mechanisms of DNA damage and repair, which could have implications for a wide range of diseases and conditions.
Synthesemethoden
The synthesis of 2-deoxy-N-(2-methyl-5-nitrophenyl)-alpha-D-erythro-pentofuranosylamineA involves several steps, including the protection of the sugar molecule, deoxyribose, with a tert-butyldimethylsilyl group, and the subsequent reaction with 2-methyl-5-nitrophenyl isocyanate. The resulting compound is then deprotected to yield 2-deoxy-N-(2-methyl-5-nitrophenyl)-alpha-D-erythro-pentofuranosylamineA.
Wissenschaftliche Forschungsanwendungen
2-deoxy-N-(2-methyl-5-nitrophenyl)-alpha-D-erythro-pentofuranosylamineA has been extensively used in scientific research to study various biological processes. One of the most significant applications of this compound is in the study of DNA damage and repair mechanisms. It has been found that 2-deoxy-N-(2-methyl-5-nitrophenyl)-alpha-D-erythro-pentofuranosylamineA can bind to damaged DNA and inhibit the activity of repair enzymes, providing valuable insights into the mechanisms of DNA repair.
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-5-(2-methyl-5-nitroanilino)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-7-2-3-8(14(17)18)4-9(7)13-12-5-10(16)11(6-15)19-12/h2-4,10-13,15-16H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKMKROZJTWHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2CC(C(O2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-1-{2-[4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinyl]-2-oxoethyl}-1H-indole-3-carbonitrile](/img/structure/B4944715.png)
![5-(4-bromophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4944728.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4944733.png)
![3,5-bis(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4944747.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4944754.png)




![5-chloro-2-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4944794.png)
![1-(3-ethoxybenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4944797.png)


